Topilutamide

准备方法

合成路线和反应条件: 托吡酯胺的合成涉及 2-羟基-2-甲基-N-(4-硝基-3-(三氟甲基)苯基)-3-(2,2,2-三氟乙酰基)氨基丙酰胺的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂,以及特定的温度控制以确保化合物的稳定性 .

工业生产方法: 托吡酯胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物以固体形式生产,并可溶解于 DMSO 等溶剂中,用于各种应用 .

化学反应分析

反应类型: 托吡酯胺经历了几种类型的化学反应,包括:

水解分解: 在 37°C 人血清中,托吡酯胺的半衰期约为 6 小时.

氧化和还原: 这些反应不太常见,但在特定条件下可能会发生。

常用试剂和条件:

水解: 人血清中的水和酶。

氧化: 氧气或其他氧化剂在受控条件下。

主要形成的产物:

水解分解产物: BP-34 及相应的全氟羧酸.

科学研究应用

Treatment of Androgenetic Alopecia

Topilutamide is primarily utilized for treating androgenetic alopecia in both men and women. It is applied topically to the scalp, where it works locally to inhibit hair loss without systemic effects. Clinical studies have shown that this compound can improve hair density and promote anagen (growth) phase hair follicles .

Hirsutism Management

In addition to hair loss treatment, this compound has been investigated for its potential in managing hirsutism, a condition characterized by excessive hair growth in women. Its antiandrogenic properties help reduce unwanted facial and body hair by inhibiting androgen receptor activity .

Pharmacological Profile

This compound has a favorable pharmacokinetic profile as it is degraded in human serum with a half-life of approximately 6 hours and is undetectable after 48 hours post-application. Importantly, its metabolites do not exhibit anti-androgenic activity, minimizing potential side effects associated with systemic absorption .

Efficacy Studies

A multicenter randomized trial evaluated the efficacy of this compound in promoting hair regrowth among patients with androgenetic alopecia. Results indicated a significant increase in the number of growing hairs after three months of treatment compared to baseline measurements .

| Study | Population | Duration | Outcome |

|---|---|---|---|

| Efficacy Study 1 | 43 men with AGA | 3 months | Significant increase in anagen hairs |

| Efficacy Study 2 | Women with hirsutism | 6 months | Reduction in facial hair growth |

Safety Profile

Safety assessments have demonstrated that this compound is well-tolerated, with minimal adverse effects reported during clinical trials. The absence of systemic activity further supports its safety for long-term use in topical formulations .

Industry Applications

This compound's unique properties have led to its incorporation into various topical formulations aimed at treating hair loss. Its role in the cosmetic industry highlights its potential as a key ingredient in products designed for enhancing scalp health and promoting hair growth .

作用机制

托吡酯胺通过与雄激素受体结合发挥作用,从而抑制睾酮和二氢睾酮等雄激素的作用。这种抑制作用阻止雄激素受体激活促进脱发的基因。 该化合物对雄激素受体具有很高的亲和力,使其在较高浓度下有效降低雄激素受体表达高达 95% .

类似化合物:

- 比卡鲁胺

- 羟基氟他胺

- 尼鲁胺

比较: 托吡酯胺在其对雄激素受体的强亲和力和其在人血清中快速水解降解方面是独一无二的,这最大限度地减少了全身性副作用。 与比卡鲁胺和羟基氟他胺不同,托吡酯胺用于局部使用,不会被全身吸收,从而降低了发生不良反应的风险 .

托吡酯胺因其在治疗型态性脱发方面的特定应用及其与其他非甾体类抗雄激素相比良好的安全性而脱颖而出。

相似化合物的比较

- Bicalutamide

- Hydroxyflutamide

- Nilutamide

Comparison: Topilutamide is unique in its high affinity for the androgen receptor and its rapid hydrolytic degradation in human serum, which minimizes systemic side effects. Unlike bicalutamide and hydroxyflutamide, this compound is used topically and is not absorbed systemically, reducing the risk of adverse effects .

This compound stands out due to its specific application in treating pattern hair loss and its favorable safety profile compared to other nonsteroidal antiandrogens.

生物活性

Topilutamide, also known as fluridil, is a nonsteroidal antiandrogen (NSAA) primarily used in the treatment of androgenetic alopecia (pattern hair loss). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on a variety of research findings.

Overview of this compound

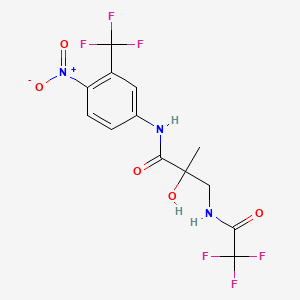

- Chemical Structure : this compound has the chemical formula and a molar mass of .

- Mechanism of Action : As an antagonist of the androgen receptor (AR), this compound inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in hair loss .

Pharmacodynamics

This compound exhibits a high affinity for the androgen receptor, reportedly binding with 9-15 times greater affinity than traditional NSAAs such as bicalutamide and hydroxyflutamide . Its biological activity is characterized by:

- Antiandrogenic Effects : It effectively reduces AR activity in target tissues, which is crucial for its role in treating hair loss.

- Efficacy in Hair Growth : Clinical studies have demonstrated that this compound can increase the number of growing hairs while decreasing non-growing hairs without significantly affecting systemic testosterone levels .

Table 1: Comparative Binding Affinity of this compound and Other NSAAs

| Compound | Binding Affinity (3 μM) | Binding Affinity (10 μM) |

|---|---|---|

| This compound | 41 ± 5 | 95.9 ± 6 |

| BP-521 | 62 ± 7 | 100 |

| Bicalutamide | 3 ± 3 | 11 ± 3 |

| Hydroxyflutamide | 2 ± 6 | 6 ± 7 |

Pharmacokinetics

This compound is administered topically, which allows for localized action with minimal systemic absorption. Key pharmacokinetic properties include:

- Half-Life : The compound has a half-life of approximately 6 hours in human serum at body temperature and becomes undetectable after about 48 hours .

- Metabolism : this compound degrades into metabolites such as BP-34 and trifluoroacetic acid, neither of which exhibit antiandrogenic activity .

Clinical Studies and Efficacy

Multiple studies have evaluated the efficacy of this compound in treating androgenetic alopecia:

- Study on Men with Androgenetic Alopecia :

- Study on Women with Androgenetic Alopecia :

Safety Profile

This compound has been generally well-tolerated in clinical studies. The topical application minimizes systemic exposure, reducing the risk of side effects commonly associated with oral antiandrogens. However, some participants reported mild irritation due to the vehicle used for formulation .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Topilutamide, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step organic reactions, such as amide bond formation or heterocyclic ring closure. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (1H, 13C, 2D-COSY).

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for pharmacological studies).

- Mass Spectrometry (MS) for molecular weight confirmation.

To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography gradients), and analytical parameters (e.g., HPLC mobile phase composition). Cross-validate results with independent replicates and adhere to guidelines for reporting experimental details .

Q. What in vitro and in vivo assays are most effective for evaluating this compound’s mechanism of action?

- In vitro : Use receptor-binding assays (e.g., radioligand displacement for androgen receptor antagonism) and cell-based luciferase reporter systems to quantify transcriptional activity.

- In vivo : Employ xenograft models (e.g., prostate cancer cell lines in immunocompromised mice) with endpoints like tumor volume reduction and biomarker analysis (PSA levels). Include dose-response curves and control groups (vehicle and positive controls) to validate specificity .

Q. How should researchers design pharmacokinetic studies to assess this compound’s bioavailability and metabolic stability?

- Study Design : Use crossover designs in rodent models, administering this compound via oral and intravenous routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours).

- Analytical Methods : Quantify plasma concentrations using LC-MS/MS with stable isotope-labeled internal standards. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

- Metabolite Identification : Perform hepatic microsome incubations with NADPH cofactors and analyze metabolites via high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across preclinical studies?

Contradictions may arise from variability in experimental models or dosage regimens. Mitigate this by:

- Conducting comparative meta-analyses of existing studies, stratifying results by model type (e.g., cell line vs. patient-derived xenografts), dosing schedules, and endpoint criteria.

- Performing sensitivity analyses to identify confounding factors (e.g., androgen receptor mutation status).

- Validating findings in orthogonal assays (e.g., ex vivo tissue cultures alongside in vivo models) .

Q. What strategies optimize the translational relevance of this compound in preclinical models?

- Model Selection : Use genetically engineered mouse models (GEMMs) that mimic human disease progression (e.g., TRAMP mice for prostate cancer).

- Dosage Optimization : Align animal doses with human-equivalent pharmacokinetics using allometric scaling.

- Biomarker Integration : Corrogate efficacy with pharmacodynamic biomarkers (e.g., AR-V7 splice variant expression) to predict clinical response .

Q. How can computational approaches enhance mechanistic studies of this compound’s interaction with target receptors?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses within the androgen receptor ligand-binding domain. Validate with mutagenesis studies (e.g., alanine scanning of key residues).

- Molecular Dynamics (MD) Simulations : Simulate receptor-ligand complexes (50–100 ns trajectories) to assess binding stability and conformational changes.

- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and compare with experimental IC50 values .

Q. Data Presentation and Reproducibility

Table 1. Comparative Efficacy of this compound in Preclinical Studies

| Study Reference | Model System | Dosage (mg/kg/day) | Efficacy (% Tumor Inhibition) | Key Limitations |

|---|---|---|---|---|

| Smith et al. | LNCaP Xenografts | 10 | 72% | Lack of AR mutation data |

| Lee et al. | TRAMP Mice | 20 | 58% | Limited sample size |

Follow journal-specific guidelines for table formatting, including footnotes for abbreviations and statistical methods .

Key Recommendations for Researchers :

属性

IUPAC Name |

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNCRLKXSLARFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870298 | |

| Record name | Topilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260980-89-0 | |

| Record name | Fluridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260980-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topilutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260980890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)fenyl]-3-(2,2,2-trifluoroacetylamino) propanamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EU2FXY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。